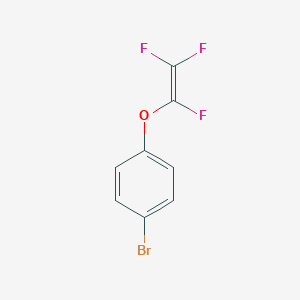

1-(4-Bromophenyl)-7-chloro-1-oxoheptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to 1-(4-Bromophenyl)-7-chloro-1-oxoheptane involves various chemical reactions, including reactions with 4-bromophenyl and chlorophenyl groups. For example, the synthesis and crystal structure of 7,7-Dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline illustrate the complex processes involved in creating compounds with similar bromophenyl and chloro constituents (S. Da, 2002).

Molecular Structure Analysis

The molecular structures of related compounds provide insights into the arrangement and conformation of atoms within the molecule. For instance, the crystal structure analysis of (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one reveals how substituted benzene rings and prop-2-en-1-one groups contribute to the overall molecular configuration, highlighting the significance of dihedral angles and intramolecular interactions (H. Fun et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-Bromophenyl)-7-chloro-1-oxoheptane and its derivatives are diverse, ranging from cycloadditions to oxidative reactions. The crossed [2+2] cycloaddition of 1-phenylcyclopropene and 1-bromo-2-phenylcyclopropene demonstrates the type of reactions these compounds can undergo, leading to the formation of complex molecular structures (Gon-Ann Lee et al., 2009).

Physical Properties Analysis

The physical properties of 1-(4-Bromophenyl)-7-chloro-1-oxoheptane derivatives, such as crystal structures and hydrogen bonding patterns, are crucial for understanding their stability and reactivity. For instance, the crystal and molecular structure of the 1:1 complex of chloral hydrate and 7-Bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one reveals the role of hydrogen bonds in stabilizing the crystal structure, indicating how intermolecular interactions influence the physical properties of these compounds (R. Dunphy & H. Lynton, 1971).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups. The generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline showcase the dynamic chemical behavior of related compounds, emphasizing the influence of molecular geometry on reactivity (B. Guizzardi et al., 2001).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- The compound has been synthesized and structurally characterized using spectroscopic techniques such as FTIR, proton NMR, UV-Visible, and density functional theory (DFT). These methods provide detailed information about the compound's molecular structure and properties, aiding in understanding its chemical behavior and potential applications in materials science and chemistry (Bhumannavar, 2021).

Applications in Materials Science

- Research on derivatives of the compound, such as chalcone derivatives, has shown promising results in the field of materials science, particularly in semiconductor devices. Studies have explored the linear optical, second and third-order nonlinear optical (NLO) properties, and charge transport properties of these derivatives. This suggests their potential use in semiconductor devices due to their good electron transport materials properties and thermal stability, making them suitable as n-type materials in organic semiconductor devices (Shkir et al., 2019).

Chemical Synthesis and Reactions

- The compound and its related structures have been involved in various chemical reactions, highlighting its versatility as a building block in organic synthesis. For example, the synthesis of Ethyl 7-chloro-2-oxoheptylate, an intermediate in cilastatin synthesis, demonstrates the compound's role in producing medically relevant substances. This process involves multi-step reactions, showcasing the compound's utility in complex organic synthesis (Chen Xin-zhi, 2006).

Environmental and Safety Studies

- Compounds similar to "1-(4-Bromophenyl)-7-chloro-1-oxoheptane" have been studied in environmental and safety contexts, such as the investigation into the formation of dioxins from the pyrolysis of brominated hydrocarbons. These studies are crucial for understanding the environmental impact and safety considerations of using such compounds in various applications (Evans & Dellinger, 2003).

Propriétés

IUPAC Name |

1-(4-bromophenyl)-7-chloroheptan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrClO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPPQQUQFFSDQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622410 |

Source

|

| Record name | 1-(4-Bromophenyl)-7-chloroheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-7-chloro-1-oxoheptane | |

CAS RN |

193065-67-7 |

Source

|

| Record name | 1-(4-Bromophenyl)-7-chloroheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.